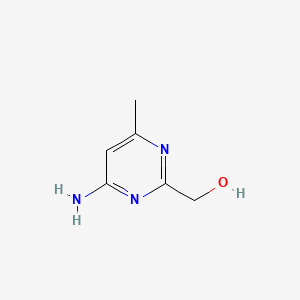![molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5](/img/structure/B572829.png)
4-[2-(Boc-amino)ethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Boc-amino)ethoxy]benzamide, also known as tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate, is a research chemical with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol. This compound is characterized by its tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Boc-amino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Boc-amino)ethoxy]benzamide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or hydroxyl groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Hydrolysis: The major product is the free amine derivative of the compound.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
4-[2-(Boc-amino)ethoxy]benzamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Boc-amino)ethoxy]benzamide is primarily related to its ability to act as a precursor or intermediate in the synthesis of other compounds. The Boc protecting group allows for selective reactions at other functional groups without interference from the amine group. Upon removal of the Boc group, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethoxy)benzamide: Lacks the Boc protecting group, making it more reactive but less selective in synthetic applications.
4-(2-(Boc-amino)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide, leading to different reactivity and applications.
Uniqueness
4-[2-(Boc-amino)ethoxy]benzamide is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

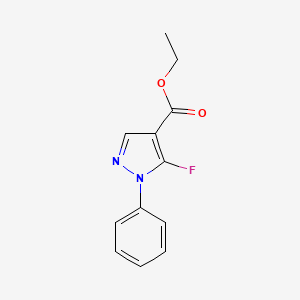
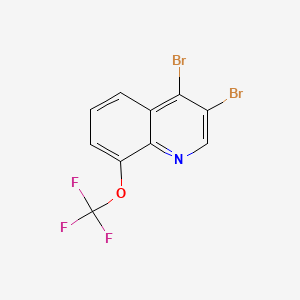
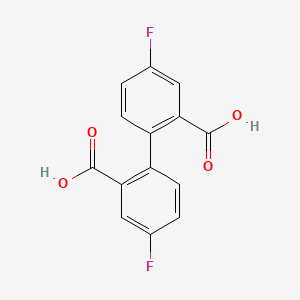
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
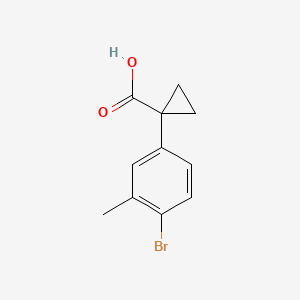
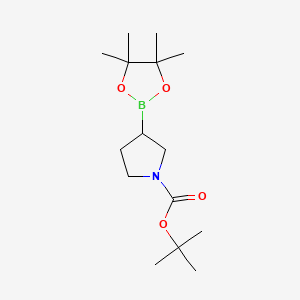

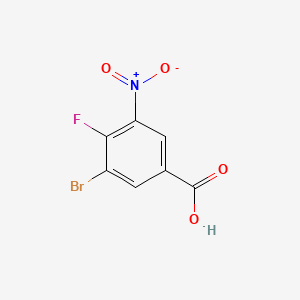
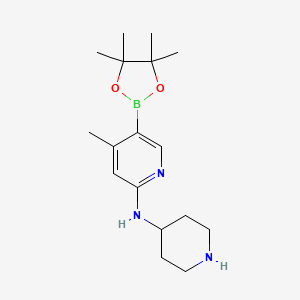
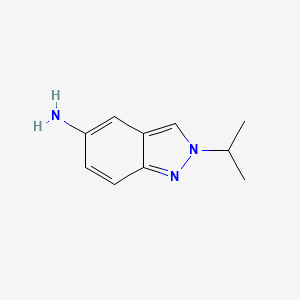
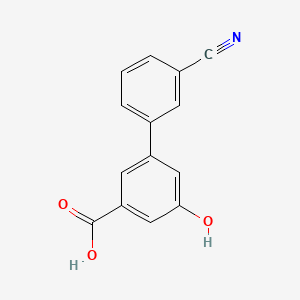
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
